molecular formula C19H28N2O2S2 B2416926 N-[(2Z)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]-2,4,6-tris(propan-2-yl)benzene-1-sulfonamide CAS No. 866011-06-5

N-[(2Z)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]-2,4,6-tris(propan-2-yl)benzene-1-sulfonamide

Cat. No.: B2416926
CAS No.: 866011-06-5
M. Wt: 380.57
InChI Key: URLKLFDMLFIACA-VXPUYCOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2Z)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]-2,4,6-tris(propan-2-yl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C19H28N2O2S2 and its molecular weight is 380.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of sulfonamide compounds, such as the one , are typically enzymes like anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Mode of Action

Sulfonamides inhibit and replace PABA (para-aminobenzoic acid) in the enzyme dihydropteroate synthetase . This enzyme is important for the production of folate, a key component in bacterial DNA synthesis . By inhibiting this enzyme, sulfonamides prevent the formation of dihydrofolate and tetrahydrofolate, thereby inhibiting bacterial DNA growth and cell division .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the folate synthesis pathway in bacteria . This disruption prevents the formation of dihydrofolate and tetrahydrofolate, essential cofactors in the synthesis of nucleic acids and amino acids . The downstream effect is the inhibition of bacterial growth and cell division .

Pharmacokinetics

Large doses of sulfonamides may cause strong allergic reactions .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and cell division . This is achieved by disrupting the folate synthesis pathway, which is essential for the production of nucleic acids and amino acids in bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of sulfonamides . For instance, the presence of other drugs or substances can affect the absorption and distribution of sulfonamides in the body . Additionally, individual variations in metabolism and excretion rates can also influence the drug’s efficacy and potential side effects .

Properties

IUPAC Name

(NZ)-N-(3-methyl-1,3-thiazol-2-ylidene)-2,4,6-tri(propan-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2S2/c1-12(2)15-10-16(13(3)4)18(17(11-15)14(5)6)25(22,23)20-19-21(7)8-9-24-19/h8-14H,1-7H3/b20-19-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLKLFDMLFIACA-VXPUYCOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N=C2N(C=CS2)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)/N=C\2/N(C=CS2)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.